4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide
Overview
Description
4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide, more commonly known as MTBE, is a synthetic compound that is widely used as an octane booster in gasoline. It is a colorless, volatile liquid with a sweet odor, and is soluble in water, alcohol, and ether. MTBE has been used in the production of gasoline since the 1970s, and is now one of the most commonly used gasoline additives in the United States.
Scientific Research Applications
Structural and Chemical Analysis
X-ray Crystallography : The benzothiadiazine derivatives, including 4H-1,2,4-Benzothiadiazine, have been analyzed using X-ray crystallography to understand their structural properties. These studies reveal the planarity of the benzothiadiazine ring and the orientation of the sulfonyl group (Bombieri et al., 1990).
Analytical Chemistry : Identification of impurities in bulk hydrochlorothiazide, a compound closely related to 4H-1,2,4-Benzothiadiazine, has been achieved through advanced analytical methods, highlighting the significance of these compounds in pharmaceutical analysis (Fang et al., 2001).
Pharmaceutical Development
Antihypertensive Properties : Derivatives of 4H-1,2,4-Benzothiadiazine have shown potential as antihypertensive agents. Notably, 7-Chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide exhibits sustained antihypertensive activity, distinguishing it from other related compounds (Shimizu et al., 1977).
ATP-Sensitive Potassium Channel Activation : Research has shown that the substituents in the 7- and 3-position of 4H-1,2,4-Benzothiadiazine 1,1-dioxides significantly affect their potency and tissue selectivity as K(ATP) channel activators, important for therapeutic applications (Boverie et al., 2005).
Molecular Modifications and Synthesis
Transformation and Substitution Reactions : The transformation of substituents on the aromatic ring of 2H-1,2,3-Benzothiadiazine 1,1-dioxides, including nucleophilic substitution and demethylation, has been explored for potential applications in organic and medicinal chemistry (Gyűjtő et al., 2020).
Novel Synthesis Methods : Innovative methods for synthesizing 1,2,4-Benzothiadiazine derivatives, known for their antiviral properties, have been developed, highlighting their versatility in pharmaceutical applications (Ivanova et al., 2012).
properties
IUPAC Name |
3-chloro-4-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-6-4-2-3-5-7(6)14(12,13)10-8(11)9/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCISZGZSERFAFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2S(=O)(=O)N=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147895 | |
Record name | 4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide | |
CAS RN |
107089-76-9 | |
Record name | 4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107089769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC373853 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373853 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4H-1,2,4-Benzothiadiazine, 3-chloro-4-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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